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molecular formula C8H9N3O2 B8419533 2-(4,6-Dimethoxypyrimidine-2-yl)acetonitrile

2-(4,6-Dimethoxypyrimidine-2-yl)acetonitrile

Cat. No. B8419533
M. Wt: 179.18 g/mol
InChI Key: HEZNMWWWQSUIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748605B2

Procedure details

Into a 50-ml eggplant-shaped flask provided with a magnetic stirrer and a reflux condenser were added 2.79 g (10 mmol) of tert-butyl 2-cyano-2-(4,6-dimethoxypyrimidin-2-yl)acetate, 10 ml of toluene and then 0.38 g (4 mmol) of methanesulfonic acid. The system inside was purged with nitrogen and stirred for 2 hours at 100° C. After the completion of a reaction, the system was cooled to room temperature; 30 ml water and 30 ml of ethyl acetate were added for phase separation; and re-extraction was conducted using 20 ml of ethyl acetate. Two ethyl acetate phases were combined, washed with saturated sodium chloride water, and dried over anhydrous sodium sulfate. Then, ethyl acetate was distilled off under reduced pressure to obtain 2-cyanomethyl-4,6-dimethoxypyrimidine as white crystal of 1.45 g. HPLC purity: 95.7% Yield: 81%
Name
tert-butyl 2-cyano-2-(4,6-dimethoxypyrimidin-2-yl)acetate
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([C:11]1[N:16]=[C:15]([O:17][CH3:18])[CH:14]=[C:13]([O:19][CH3:20])[N:12]=1)C(OC(C)(C)C)=O)#[N:2].C1(C)C=CC=CC=1.CS(O)(=O)=O.O>C(OCC)(=O)C>[C:1]([CH2:3][C:11]1[N:12]=[C:13]([O:19][CH3:20])[CH:14]=[C:15]([O:17][CH3:18])[N:16]=1)#[N:2]

Inputs

Step One
Name
tert-butyl 2-cyano-2-(4,6-dimethoxypyrimidin-2-yl)acetate
Quantity
2.79 g
Type
reactant
Smiles
C(#N)C(C(=O)OC(C)(C)C)C1=NC(=CC(=N1)OC)OC
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.38 g
Type
reactant
Smiles
CS(=O)(=O)O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 50-ml eggplant-shaped flask provided with a magnetic stirrer and a reflux condenser
CUSTOM
Type
CUSTOM
Details
The system inside was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
After the completion of a reaction
TEMPERATURE
Type
TEMPERATURE
Details
the system was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
and re-extraction
WASH
Type
WASH
Details
washed with saturated sodium chloride water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then, ethyl acetate was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)CC1=NC(=CC(=N1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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